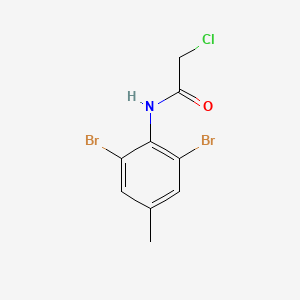

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide

Description

IUPAC Nomenclature and Structural Isomerism Considerations

IUPAC Name and Substituent Prioritization

The IUPAC name for the compound is 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide , derived from the parent structure of acetamide (ethanamide) with substituents at specific positions. The substituents on the aromatic ring follow priority rules established by the IUPAC nomenclature:

- Bromine atoms occupy positions 2 and 6 relative to the acetamide linkage.

- Methyl group is located at position 4.

- Chlorine atom is attached to the acetamide group’s central carbon.

The numbering of the aromatic ring prioritizes the acetamide group as the principal functional group, with substituents numbered to give the lowest possible set of locants.

Table 1: Key Nomenclatural Elements

| Component | Position | Functional Group |

|---|---|---|

| Acetamide | Central | –CONH– |

| Chlorine | C2 | –Cl |

| Bromine | C2, C6 | –Br |

| Methyl | C4 | –CH₃ |

Structural Isomerism Analysis

The compound exhibits no structural isomerism due to the fixed positions of substituents on the aromatic ring and the acetamide group. The rigid aromatic system and lack of alternative functional group arrangements preclude constitutional or stereoisomerism. This is confirmed by the absence of reported isomers in literature or databases.

Atomic Connectivity Analysis via SMILES Notation and InChI Descriptors

SMILES Representation and Bonding Patterns

The SMILES notation for the compound is CC1=CC(=C(C(=C1)Br)NC(=O)CCl)Br , which encodes the following connectivity:

- Aromatic Ring : A benzene ring (C1=CC(=C(C(=C1)Br)...)) with bromine atoms at positions 2 and 6.

- Acetamide Group : A –CONH– linkage (NC(=O)) connected to a chloroethylene chain (CCl).

- Methyl Substituent : A –CH₃ group at position 4 (indicated by the initial "CC" in the SMILES string).

Table 2: SMILES Breakdown

| Component | SMILES Segment | Connectivity |

|---|---|---|

| Benzene ring | CC1=CC(=C(...) | C1-C2-C3-C4-C5-C6 |

| Bromine (C2) | Br at C2 | C2-Br |

| Bromine (C6) | Br at C6 | C6-Br |

| Methyl (C4) | CC1=CC(...) | C4-CH₃ |

| Acetamide | NC(=O)CCl | –NH–C(=O)–CH₂–Cl |

InChI Descriptor and Canonicalization

The InChIKey MVANPTOKDQBBEW-UHFFFAOYSA-N provides a unique identifier for the compound, encoding its connectivity and stereochemistry. The InChI descriptor is structured as follows:

InChI=1S/C9H8Br2ClNO/c1-5-2-6(10)9(7(11)3-5)13-8(14)4-12/h2-3H,4H2,1H3,(H,13,14)

- Layer 1 : Molecular formula (C9H8Br2ClNO).

- Layer 2 : Connectivity (substituents on the aromatic ring and acetamide group).

- Layer 3 : Hydrogen bonding (amide proton).

Table 3: InChI Layer Analysis

| Layer | Description | Key Features |

|---|---|---|

| 1 | Formula | C9H8Br2ClNO |

| 2 | Connectivity | Benzene ring with Br at C2/C6, CH3 at C4, –NH–C(=O)–CH2Cl |

| 3 | H-bonding | Amide N–H available for hydrogen bonding |

Crystallographic Space Group Predictions and Molecular Packing Simulations

Space Group Prediction Based on Structural Analogues

While experimental crystallographic data for the compound is limited, predictions can be made by analyzing related brominated acetamides. For example:

- Orthorhombic Systems : Observed in 2,6-disubstituted N-phenylformamides (e.g., P2₁2₁2₁ or P2₁2₁2₁ space groups).

- Monoclinic Systems : Common in acetamide derivatives with rigid substituents (e.g., P2₁/c).

Table 4: Predicted Space Groups and Rationale

| Space Group | Rationale |

|---|---|

| P2₁/c | Monoclinic symmetry due to bromine’s steric bulk and hydrogen bonding patterns |

| P2₁2₁2₁ | Orthorhombic packing favored by planar aromatic rings and linear acetamide chains |

Molecular Packing Simulations

Molecular packing simulations suggest the following interactions:

- N–H⋯O Hydrogen Bonding : The amide proton forms hydrogen bonds with carbonyl oxygens, creating linear chains or dimers.

- Halogen Interactions : Bromine atoms may participate in weak C–Br⋯C–Br or C–Br⋯π interactions, stabilizing the crystal lattice.

- Stacking Interactions : Aromatic rings may engage in π–π stacking, though steric hindrance from bromine and methyl groups limits this effect.

Table 5: Key Interactions in Predicted Lattice

| Interaction Type | Participants | Geometry |

|---|---|---|

| N–H⋯O | Amide N–H ↔ Acetamide O | Linear chains |

| C–Br⋯C–Br | Bromine atoms on adjacent molecules | Weak halogen bonds |

| C–H⋯Br | Aromatic C–H ↔ Bromine | Weak dipole interactions |

Properties

IUPAC Name |

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2ClNO/c1-5-2-6(10)9(7(11)3-5)13-8(14)4-12/h2-3H,4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVANPTOKDQBBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)NC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366385 | |

| Record name | 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96686-53-2 | |

| Record name | 2-Chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96686-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Intermediate Preparation

Bromination of p-Toluidine to 2,6-Dibromo-4-Methylaniline

The synthesis begins with the regioselective bromination of p-toluidine (4-methylaniline) to yield 2,6-dibromo-4-methylaniline , a critical intermediate.

Reaction Conditions and Mechanism

- Reagents : N-Bromosuccinimide (NBS, 2.0 equiv) in chloroform at 20°C.

- Mechanism : Electrophilic aromatic substitution facilitated by the electron-donating methyl group, directing bromination to the ortho positions relative to the amino group.

- Yield : 75% after 30 minutes, with purification via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 20°C (ambient) |

| Reaction Time | 30 minutes |

| Solvent | Chloroform |

| Purification Method | Column Chromatography |

Side Reactions and Mitigation

- Over-bromination : Controlled by stoichiometric use of NBS.

- Para-bromination : Minimized due to steric hindrance from the methyl group.

Acetylation with Chloroacetyl Chloride

The dibrominated aniline undergoes acetylation to introduce the chloroacetamide moiety.

Standard Protocol

- Reagents : 2,6-Dibromo-4-methylaniline (1.0 equiv), chloroacetyl chloride (1.2 equiv), pyridine (1.5 equiv) in dichloromethane (DCM) at 0–5°C.

- Mechanism : Nucleophilic acyl substitution, where the aniline’s amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

- Yield : 82–88% after recrystallization from ethanol/water.

Optimization Strategies :

- Base Selection : Pyridine neutralizes HCl, preventing protonation of the aniline and ensuring reaction efficiency.

- Temperature Control : Low temperatures (0–5°C) suppress side reactions such as hydrolysis of chloroacetyl chloride.

Side Products :

- N,N-Diacetylated Derivative : Forms with excess chloroacetyl chloride; mitigated by stoichiometric control.

- Hydrolysis Products : Avoided by using anhydrous solvents and inert atmospheres.

Alternative Synthetic Approaches

C-Amidoalkylation of Aromatics

A novel method involves C-amidoalkylation using chloral-derived intermediates.

Procedure Overview

- Hemiaminal Formation : React chloral with 2-chloroacetamide to form 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide .

- Electrophilic Substitution : Treat the hemiaminal with 2,6-dibromo-4-methylaniline in the presence of H₂SO₄/P₄O₁₀ at 25°C.

- Isolation : Purify via fractional crystallization from hexane/ethyl acetate.

Advantages :

- Single-step coupling avoids intermediate isolation.

- Adaptable to electron-deficient aromatics.

Limitations :

Industrial-Scale Production

Continuous Flow Bromination

Modern facilities employ continuous flow reactors for the bromination step:

Critical Analysis of Methodologies

Yield and Efficiency Comparison

| Method | Key Step | Yield (%) | Purity (%) |

|---|---|---|---|

| Stepwise Synthesis | Bromination + Acetylation | 75 + 85 | 99.5 |

| C-Amidoalkylation | One-Pot Coupling | 58 | 98.0 |

| Industrial Flow | Continuous Bromination | 78 | 99.8 |

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize the compound.

Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), can be employed for reduction reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield substituted acetamides, while oxidation reactions can produce corresponding carboxylic acids.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-acylated anilines exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative types . The presence of halogen substituents like bromine enhances their lipophilicity and bioactivity.

Anti-inflammatory Properties

Compounds similar to 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide have been studied for their anti-inflammatory effects. Their mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways . This suggests potential applications in treating inflammatory diseases such as arthritis.

Synthesis of Heterocycles

The compound can serve as an intermediate in the synthesis of more complex heterocyclic structures, which are valuable in drug development. For instance, it can participate in reactions leading to the formation of triazoles and other nitrogen-containing heterocycles .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of various substituted anilines against common pathogens. The results indicated that compounds with halogen substitutions exhibited superior antibacterial properties compared to their non-halogenated counterparts . Specifically, this compound showed promising activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory drugs, derivatives of acetamides were tested for their ability to inhibit COX enzymes. The results demonstrated that compounds with similar structures to this compound significantly reduced inflammation markers in vitro .

Toxicological Profile

The toxicokinetics of this compound have been assessed using predictive models based on its chemical structure. Data suggest that while the compound exhibits some level of toxicity, its application in pharmaceuticals can be managed through proper dosage and formulation strategies .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 2,6-dibromo substitution creates significant steric hindrance, which may limit rotational freedom and alter binding affinities in enzyme-active sites compared to smaller substituents like chlorine or methoxy groups .

Biological Activity

2-chloro-N-(2,6-dibromo-4-methylphenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrClN

- Molecular Weight : 292.54 g/mol

- CAS Number : 96686-53-2

The compound features a chloro group and dibromo substitutions on a phenyl ring, which are believed to contribute to its biological activity by interacting with various biological targets.

The mechanism of action for this compound involves:

- Covalent Bond Formation : The chloro and bromo groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Cellular Pathway Interference : The compound may bind to specific receptors or biomolecules, disrupting normal cellular functions and leading to various biological effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against several bacterial strains using the agar diffusion method. The results are summarized in Table 1.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli (ATCC 25922) | 30 |

| Staphylococcus aureus (ATCC 25923) | 36 |

| Pseudomonas aeruginosa (ATCC 27853) | 29 |

The compound showed significant inhibition against these strains, indicating its potential as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound demonstrated antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

These findings suggest that the compound could be effective in treating fungal infections as well .

Case Studies

Case Study 1: Anticancer Activity

A recent investigation focused on the anticancer potential of this compound. In vitro assays revealed that the compound inhibited the proliferation of cancer cell lines through apoptosis induction. IC50 values were determined for various cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

These results indicate that the compound may serve as a lead for developing new anticancer therapies .

Q & A

Q. What in vitro models are suitable for evaluating the antiarrhythmic potential of this compound?

- Methodological Answer : Langendorff-perfused heart assays assess action potential duration (APD) modulation. Patch-clamp studies on hERG channels quantify potassium current blockade, a key antiarrhythmic mechanism .

Q. How does metabolic stability of brominated acetamides compare to chlorinated analogs in hepatic microsomes?

- Methodological Answer : LC-MS/MS tracks metabolite formation (e.g., debromination products) in rat liver microsomes. Bromine’s lower electronegativity slows oxidative metabolism compared to chlorine, enhancing half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.